REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[NH:5][C:4](=O)[C:3]=1[N+]([O-])=O.O=P(Cl)(Cl)[Cl:17]>>[Cl:17][C:4]1[CH:3]=[C:2]([NH2:1])[CH:7]=[C:6]([CH:8]([CH3:10])[CH3:9])[N:5]=1
|
Name
|
4-amino-6-isopropyl-3-nitro-1H-pyridin-2-one
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Quantity
|
555 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C(NC(=C1)C(C)C)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux under N2 for 1.5 h
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The reaction flask is then placed in an ice bath
|
Type
|
CUSTOM
|
Details
|
crushed ice (˜20 g)
|
Type
|
ADDITION
|
Details
|
is added to the residue
|
Type
|
WAIT
|
Details
|
The mixture is swirled vigorously for several minutes
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The mixture is then extracted with EtOAc
|
Type
|
WASH
|
Details
|
The extract is washed with an additional 20 mL of H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts are dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC(=C1)N)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |